(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that contains a cyclopropyl group, a methyl-substituted imidazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which typically involve the reaction of alkenes with diazo compounds in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Imidazoline derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a similar imidazole ring but with different substituents.
1H-Indazole-5-boronic acid: Another boronic acid derivative with a different heterocyclic ring structure.
Uniqueness
(2-Cyclopropyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance, potentially enhancing its binding specificity and stability. The combination of the boronic acid group and the imidazole ring also provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C13H15BN2O2 |
---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
[2-cyclopropyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-9-7-16(8-15-9)11-4-5-12(10-2-3-10)13(6-11)14(17)18/h4-8,10,17-18H,2-3H2,1H3 |
InChI Key |
SRRISRBKTPDWFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2C=C(N=C2)C)C3CC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.